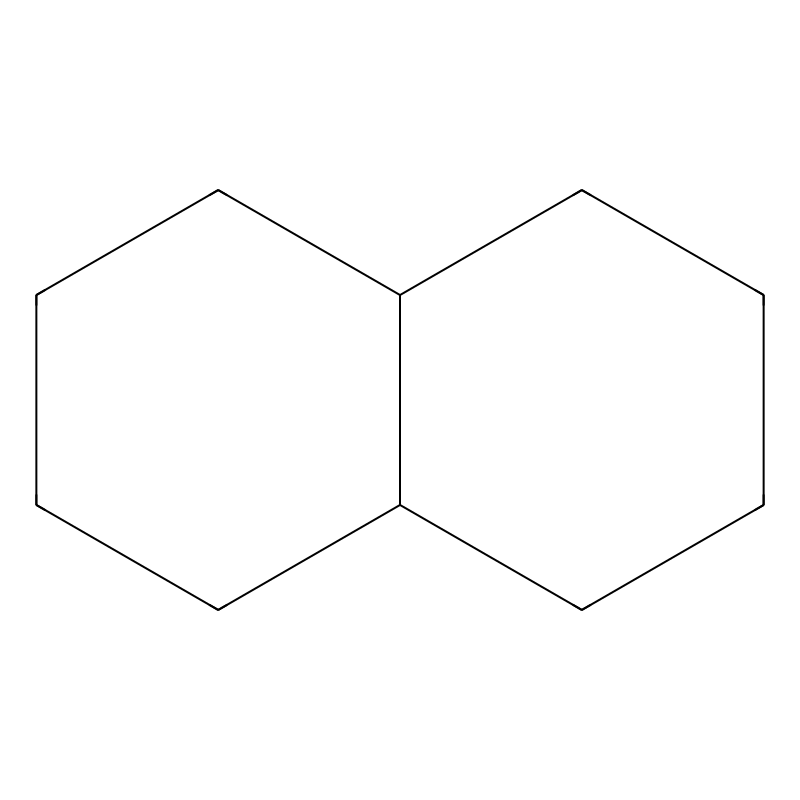

Decahydronaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very sol in alcohol, methanol, ether, chloroform. Miscible with propyl and isopropyl alcohol; miscible with most ketones and esters.

In water, 0.889 mg/l @ 25 °C

Solubility in water at 25 °C: very poo

Synonyms

Canonical SMILES

Organic Chemistry: Decalin as a Reactant or Solvent

- Organic synthesis: Decahydronaphthalene's cyclic structure and relatively unreactive nature make it a valuable reaction medium in organic synthesis. Researchers can use it as a solvent for various reactions without the risk of it participating in the chemistry itself ScienceDirect.

- Hydrogenation studies: Due to the presence of two saturated rings, decalin can undergo further hydrogenation under specific conditions. This property allows researchers to study hydrogenation catalysts and reaction mechanisms Journal of Catalysis.

Material Science: Decalin as a Precursor or Additive

- Polymeric materials: Decahydronaphthalene can be chemically modified to create monomers for the synthesis of novel polymers. These polymers can have potential applications in areas like drug delivery or electronics ACS Applied Materials & Interfaces.

- Crystal engineering: Decalin's ability to form inclusion compounds makes it useful in crystal engineering research. By incorporating guest molecules within its structure, researchers can study crystal packing and design new materials with specific properties Chemical Society Reviews.

Environmental Science: Decalin for Biodegradation Studies

Decahydronaphthalene, also known as decalin, is a bicyclic organic compound with the molecular formula . It exists in two isomeric forms: cis and trans. The trans form is more stable due to reduced steric interactions, while the cis form exhibits chirality without a chiral center, possessing a two-fold rotational symmetry axis . Decahydronaphthalene is a colorless liquid with an aromatic odor and is primarily used as an industrial solvent due to its ability to dissolve various resins and serve as a fuel additive .

- Flammability: Decalin is a flammable liquid with a low flash point, posing a fire hazard. It can readily ignite with heat, sparks, or open flames.

- Toxicity: Decalin is considered mildly toxic upon ingestion or inhalation. It can cause irritation to the skin, eyes, and respiratory system.

- Reactivity: Decalin is relatively stable but can react violently with strong oxidizing agents.

- Oxygenation: This reaction leads to the formation of tertiary hydroperoxide, which can then rearrange to produce cyclodecenone, a precursor for sebacic acid .

- Hydrogenation of Naphthalene: Decahydronaphthalene can be synthesized from naphthalene through hydrogenation in the presence of catalysts such as copper or nickel .

- Reactivity with Oxidizing Agents: It can oxidize readily in air, forming unstable peroxides that may lead to explosive reactions if not handled properly .

Decahydronaphthalene can be synthesized through several methods:

- Hydrogenation of Naphthalene: This is the most common method where naphthalene is treated with hydrogen gas in the presence of a catalyst (e.g., nickel or copper) at elevated temperatures and pressures .

- Thermal Cracking of Terpenes: Some derivatives of decahydronaphthalene can be produced from terpene-derived precursors through thermal processes .

- Chemical Reduction: Other synthetic routes involve reduction processes that convert polycyclic aromatic hydrocarbons into saturated compounds like decahydronaphthalene.

Decahydronaphthalene has several applications across different industries:

- Solvent: It is extensively used as a solvent for resins, paints, and coatings due to its ability to dissolve various organic compounds effectively .

- Fuel Additive: Its properties make it suitable as an additive in fuels to improve performance and stability .

- Chemical Intermediate: It serves as a precursor for synthesizing other chemicals, including sebacic acid and various polymers .

Studies on the interactions of decahydronaphthalene with other compounds have highlighted its potential reactivity:

- Incompatibility with Strong Oxidizers: Decahydronaphthalene reacts poorly with strong oxidizing agents like nitric acid, leading to hazardous situations such as charring and ignition of nearby combustibles .

- Formation of Peroxides: When exposed to air over time, decahydronaphthalene can form explosive peroxides, necessitating careful storage conditions away from light and heat sources .

Decahydronaphthalene shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Naphthalene | Aromatic compound; unsaturated | |

| Cyclohexane | Fully saturated; simpler ring structure | |

| 1-Methylnaphthalene | Contains a methyl group; aromatic nature | |

| Decahexylbenzene | Longer carbon chain; non-aromatic | |

| 1,2-Dihydroxydecahydronaphthalene | Contains hydroxyl groups; potential for different reactivity |

Uniqueness of Decahydronaphthalene

Decahydronaphthalene's unique bicyclic structure allows it to act as a saturated analog of naphthalene while maintaining significant solubility properties. Its ability to undergo specific reactions like oxygenation sets it apart from similar hydrocarbons that do not possess such functional versatility. Furthermore, its applications as both a solvent and fuel additive highlight its importance in industrial chemistry compared to its unsaturated counterparts.

Molecular Architecture and Isomerism

Decahydronaphthalene, with the molecular formula C₁₀H₁₈ and molecular weight of 138.25 g/mol, represents a saturated bicyclic hydrocarbon derived from the complete hydrogenation of naphthalene [1] [2] [3]. The compound exhibits a fascinating structural complexity that stems from its bicyclic framework, which consists of two fused cyclohexane rings sharing a common carbon-carbon bond [4] [5]. This architectural arrangement places decahydronaphthalene within the category of fused bicyclic compounds, where the two rings share two adjacent carbon atoms known as bridgehead carbons [5] [6].

The molecular architecture of decahydronaphthalene is characterized by its ability to exist as two distinct stereoisomers: cis-decahydronaphthalene and trans-decahydronaphthalene [4] [7]. These isomers arise from the different spatial arrangements of hydrogen atoms attached to the bridgehead carbon atoms, leading to fundamentally different conformational and energetic properties [4] [8].

Bicyclic Framework and Bridgehead Hydrogen Conformations

The bicyclic framework of decahydronaphthalene is defined by the presence of two bridgehead carbon atoms that serve as the junction points between the two cyclohexane rings [6] [9]. These bridgehead carbons are directly connected through a shared bond, creating what is termed a fused bicyclic structure [5]. The hydrogen atoms attached to these bridgehead carbons are referred to as bridgehead hydrogens, and their spatial orientation determines the stereochemical identity of the molecule [6] [9].

In the trans isomer, the bridgehead hydrogens are positioned on opposite sides of the molecular framework, creating a diaxial arrangement [4] [10] [8]. This configuration results in a conformationally rigid structure where the two cyclohexane rings are locked in their respective chair conformations [10] [8]. The trans arrangement leads to a quasi-flat overall molecular shape, as demonstrated by X-ray crystallographic studies [11] [12].

Conversely, in the cis isomer, both bridgehead hydrogens are oriented on the same side of the molecular framework [4] [7]. This spatial arrangement creates significant conformational flexibility, allowing the molecule to undergo rapid ring-flipping processes [10] [8]. The cis configuration results in one hydrogen being axial while the other occupies an equatorial position [10].

The conformational behavior of these isomers is fundamentally different due to the constraints imposed by their bridgehead hydrogen arrangements. The trans isomer exhibits conformational locking, meaning it cannot undergo the typical chair-to-chair ring inversions observed in monocyclic cyclohexane systems [4] [10]. This rigidity arises because any attempt to invert the rings would require breaking the bridgehead bond, as the axial carbons would be positioned too far apart to maintain the six-membered ring structure [10].

Cis vs. Trans Isomer Differentiation

The differentiation between cis and trans decahydronaphthalene isomers extends beyond mere structural arrangements to encompass significant differences in thermodynamic stability, conformational dynamics, and molecular properties [4] [10] [8].

The trans isomer demonstrates superior thermodynamic stability compared to its cis counterpart by approximately 10.5 kJ/mol [10]. This stability advantage arises from the minimization of steric interactions in the trans configuration, where the two cyclohexane rings are oriented away from each other, reducing unfavorable gauche interactions [10] [8]. The trans arrangement allows both rings to maintain optimal chair conformations without significant distortion or strain.

In contrast, the cis isomer experiences increased steric hindrance due to the proximity of the two cyclohexane rings [10] [8]. This configuration introduces three gauche interactions that destabilize the molecule relative to the trans form [10]. Despite this thermodynamic disadvantage, the cis isomer exhibits remarkable conformational mobility, undergoing rapid ring inversion processes that interconvert the molecule between its enantiomeric forms [10] [13].

The conformational dynamics of these isomers have been extensively studied using carbon-13 nuclear magnetic resonance spectroscopy [13]. Studies of substituted decahydronaphthalene derivatives reveal activation energies for conformational processes ranging from 66.8 to 73.6 kJ/mol, with corresponding enthalpies of activation between 64.5 and 70.8 kJ/mol [13]. These values provide quantitative measures of the energy barriers associated with conformational interconversions in these bicyclic systems.

The chirality characteristics of the two isomers also differ significantly. The trans isomer is achiral due to its center of symmetry, while the cis isomer is inherently chiral despite lacking a traditional chiral center [4] [10]. However, the rapid ring inversion in the cis isomer results in the interconversion between enantiomeric forms, making it effectively non-resolvable as a mixture of both enantiomers [10].

Physical properties also distinguish the two isomers. The compound exists as a clear, colorless liquid with an aromatic odor at room temperature [2] [3]. The mixture of both isomers exhibits a melting point range of -31°C to -43°C and a boiling point of 187-193°C [2] [3] [14]. The density at 25°C is approximately 0.896 g/mL, with a flash point of 57-58°C [2] [15] [14].

Computational Modeling of Conformers

The computational investigation of decahydronaphthalene conformers has emerged as a critical tool for understanding the structural, energetic, and dynamic properties of this bicyclic system. Advanced computational methods, including molecular dynamics simulations and quantum chemical calculations, have provided detailed insights into the conformational behavior and molecular interactions of both cis and trans isomers [16] [17] [18].

Molecular Dynamics Simulations

Molecular dynamics simulations have proven invaluable for characterizing the dynamic behavior and intermolecular interactions of decahydronaphthalene isomers [16]. Comprehensive simulation studies have been conducted using systems containing 700 decalin molecules arranged in spatial dimensions of 55 × 53 × 53 Å, corresponding to 7 × 5 × 10 crystallographic unit cells [16].

The simulation methodology employs the Nose-Hoover temperature control ensemble (NVT) to maintain constant temperature conditions [16]. The molecular dynamics trajectories are calculated using the Verlet integration algorithm with a time step of 0.001 ps, ensuring accurate numerical solution of the equations of motion [16]. The decalin molecules are treated as rigid units with constant bond lengths, allowing focus on intermolecular interactions and long-range structural correlations [16].

Intermolecular interactions in the simulation are modeled using a combination of Lennard-Jones and Coulomb potentials [16]. The optimization of these interaction parameters has been achieved through systematic comparison with experimental density data. The optimal Lennard-Jones parameters determined from these simulations are σH = 2.693 Å for hydrogen atoms and σC = 3.221 Å for carbon atoms [16]. These optimized parameters deviate by less than 4% from well-established literature values, demonstrating the accuracy and reliability of the simulation approach [16].

The molecular dynamics results reveal significant differences between the behavior of trans and cis decahydronaphthalene isomers [16]. The simulations successfully reproduce experimental density values for both isomers, providing validation for the computational model [16]. The relationship between the main interaction forces (Coulombic and van der Waals) has been examined, establishing that van der Waals forces efficiently modulate the electrostatic interactions in these systems [16].

Configuration snapshots from the molecular dynamics trajectories illustrate the structural arrangements and intermolecular packing in both liquid and crystalline phases [16]. The density profiles obtained through relaxation in NPT ensembles provide detailed information about the spatial distribution of molecules and the nature of intermolecular correlations [16].

X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

The structural characterization of decahydronaphthalene has been significantly advanced through the application of X-ray crystallography and nuclear magnetic resonance spectroscopy [11] [13] [12]. These experimental techniques provide complementary information about molecular structure, intermolecular interactions, and conformational dynamics.

X-ray crystallographic studies of trans-decahydronaphthalene have successfully determined the crystal structure using powder diffraction data [11] [12]. The compound crystallizes in the monoclinic space group P₂₁/n with Z′ = 0.5, indicating that the asymmetric unit contains half a molecule [11] [12]. The trans-decalin molecule is located on an inversion center, with both cyclohexane rings adopting chair conformations [11] [12]. This arrangement results in a quasi-flat overall molecular shape that facilitates efficient crystal packing [11] [12].

Despite the absence of hydrogen bonding interactions, trans-decahydronaphthalene crystallizes readily [11] [12]. This crystallization behavior is attributed to the favorable van der Waals interactions between the quasi-flat molecular structures and the efficient packing arrangements possible with the rigid trans configuration [11] [12]. The crystallographic data provide precise information about bond lengths, bond angles, and molecular geometry, serving as benchmarks for computational modeling efforts [11] [12].

Nuclear magnetic resonance spectroscopy has provided detailed information about the conformational dynamics of decahydronaphthalene derivatives [13]. Carbon-13 NMR studies have been particularly valuable for determining thermodynamic parameters associated with conformational equilibria [13]. These investigations have focused on substituted decahydronaphthalene compounds, which serve as models for understanding the conformational behavior of the parent bicyclic system [13].

The NMR studies reveal activation energies for chair-chair conformational interconversions ranging from 66.8 to 73.6 kJ/mol [13]. For example, 8a-methyl-cis-decahydronaphthalen-4a-yl acetate exhibits an activation energy of 67.1 ± 3 kJ/mol and an enthalpy of activation of 64.5 ± 3 kJ/mol [13]. Similarly, 4a-chloro-8a-methyl-cis-decahydronaphthalene demonstrates higher energy barriers with an activation energy of 73.6 ± 2.5 kJ/mol and an enthalpy of activation of 70.8 ± 2.5 kJ/mol [13].

These NMR-derived thermodynamic parameters provide quantitative measures of the energy landscapes associated with conformational processes in decahydronaphthalene systems [13]. The variation in activation energies among different derivatives illustrates the influence of substituent effects on conformational dynamics and the sensitivity of these bicyclic systems to structural modifications [13].

The combination of X-ray crystallography and NMR spectroscopy with molecular dynamics simulations creates a comprehensive picture of decahydronaphthalene structure and dynamics. The experimental techniques provide accurate structural parameters and thermodynamic data, while computational simulations offer detailed insights into molecular motion and intermolecular interactions at the atomic level [16] [11] [13] [12].

Data Tables Summary:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈ | Citations 1, 25, 26 |

| Molecular Weight | 138.25 g/mol | Citations 1, 25, 26 |

| Melting Point | -31°C to -43°C | Citations 25, 30 |

| Boiling Point | 187-193°C | Citations 25, 26, 30 |

| Density at 25°C | 0.896 g/mL | Citations 25, 27, 30 |

| Flash Point | 57-58°C | Citations 25, 27, 30 |

| Crystallographic Parameter | Value | Source |

|---|---|---|

| Space Group | P₂₁/n | Citations 17, 23 |

| Z′ Value | 0.5 | Citations 17, 23 |

| Crystal System | Monoclinic | Citations 17, 23 |

| Ring Conformation | Both rings in chair conformation | Citations 17, 23 |

| Simulation Parameter | Value | Source |

|---|---|---|

| System Size | 55 × 53 × 53 Å | Citation 16 |

| Total Molecules | 700 decalin molecules | Citation 16 |

| Integration Algorithm | Verlet integration | Citation 16 |

| Time Step | 0.001 ps | Citation 16 |

| Optimal σH Parameter | 2.693 Å | Citation 16 |

| Optimal σC Parameter | 3.221 Å | Citation 16 |

The catalytic hydrogenation of 1,2,3,4-tetrahydronaphthalene (tetralin) to decahydronaphthalene represents the most industrially relevant synthetic route for decalin production. This transformation involves the selective reduction of the aromatic benzene ring while preserving the existing saturated cyclohexane ring, resulting in the formation of both cis and trans stereoisomers in varying ratios depending on reaction conditions and catalyst systems.

Rhodium-Catalyzed Low-Pressure Processes

Rhodium-based catalysts have emerged as highly efficient systems for tetralin hydrogenation, offering superior activity and stereoselectivity compared to conventional nickel or platinum catalysts. Research has demonstrated that rhodium on carbon (5% Rh/C) exhibits exceptional performance in supercritical carbon dioxide media, achieving turnover numbers of 6500 with 81% conversion at 333 K and 6 MPa hydrogen pressure [1]. The catalyst system demonstrates remarkable stereoselectivity, producing 83% cis-decalin under high-pressure conditions [1].

The mechanism of rhodium-catalyzed tetralin hydrogenation proceeds through sequential hydrogenation steps, with the initial formation of octahydronaphthalene intermediates followed by complete reduction to decahydronaphthalene. The superior performance of rhodium on carbon compared to rhodium on alumina (5% Rh/Al2O3) can be attributed to enhanced metal dispersion and reduced electronic interactions between the metal and support [1]. Under identical conditions, rhodium on alumina achieves only 350 turnover numbers with 12% conversion, highlighting the critical importance of support selection [1].

Low-pressure rhodium systems have been successfully developed using optimized catalyst formulations. A notable example involves 0.18% rhodium on alumina, which demonstrates high activity at 50°C and 0.3 MPa hydrogen pressure in toluene solvent [2]. This system achieves full conversion with excellent stereoselectivity, demonstrating the potential for energy-efficient decalin production under mild conditions.

The preparation of rhodium catalysts typically involves reduction of rhodium salts such as rhodium chloride or rhodium oxide. The metal loading, support characteristics, and reduction conditions significantly influence catalyst performance. For carbon-supported rhodium catalysts, optimal results are obtained with 5% metal loading, requiring approximately 12-25 grams of catalyst per mole of tetralin [3].

Solvent Effects on Cis Isomer Selectivity

The solvent environment plays a crucial role in determining the stereochemical outcome of tetralin hydrogenation, particularly affecting the cis-to-trans decalin ratio. Supercritical carbon dioxide emerges as the optimal solvent system, providing both enhanced reaction rates and superior cis-decalin selectivity compared to conventional organic solvents [1].

In supercritical carbon dioxide media, the initial hydrogenation activity reaches 12.0 mmol/g/min, significantly higher than the 5.9 mmol/g/min observed in n-heptane or 7.8 mmol/g/min under neat conditions [1]. This enhanced activity stems from the superior hydrogen solubility in supercritical carbon dioxide, which increases hydrogen concentration at the catalyst surface and facilitates rapid hydrogenation kinetics.

The stereoselectivity enhancement in supercritical carbon dioxide can be attributed to the prevention of intermediate flipping processes. Higher hydrogen concentrations at the catalyst surface promote direct hydrogenation of tetralin to cis-decalin, preventing the conformational rearrangement of octahydronaphthalene intermediates that would lead to trans-decalin formation [1]. This mechanistic insight explains the 80-90% cis-decalin selectivity achieved in supercritical carbon dioxide compared to 60-70% in conventional organic solvents.

Acetic acid has been identified as particularly effective for promoting cis-decalin formation when used as a solvent or co-solvent [3]. The enhanced cis selectivity in acetic acid systems appears to result from specific interactions between the acid and the catalyst surface, which influence the adsorption and reaction pathways of tetralin and hydrogen. The use of acetic acid as solvent yields higher cis isomer ratios compared to alumina-supported rhodium systems, suggesting that both catalyst support and solvent selection operate synergistically to control stereochemical outcomes.

The kinetic analysis of tetralin hydrogenation reveals complex dependencies on solvent properties. The reaction follows low-order kinetics with respect to tetralin concentration and first-order kinetics with respect to hydrogen pressure [4]. The apparent activation energy for tetralin hydrogenation varies from 31.0 to 32.8 kJ/mol depending on the kinetic model employed, with subsequent hydrogenation steps to individual decalin isomers showing lower activation energies [5].

Temperature effects on stereoselectivity are relatively modest compared to solvent effects, with the cis-to-trans ratio remaining relatively constant across the temperature range of 85-160°C [5]. This temperature independence suggests that the stereochemical control is primarily determined by thermodynamic factors and catalyst surface interactions rather than kinetic selectivity.

Stereoselective Synthetic Strategies

Beyond catalytic hydrogenation, several sophisticated stereoselective synthetic approaches have been developed for decahydronaphthalene construction. These methodologies enable precise control over stereochemistry and functional group incorporation, making them particularly valuable for complex natural product synthesis and pharmaceutical applications.

Enantioselective Diels-Alder Reactions

The Diels-Alder cycloaddition reaction represents one of the most powerful and versatile methods for constructing decalin systems with defined stereochemistry. Recent advances in asymmetric Diels-Alder methodology have enabled the preparation of highly enantioenriched decalin derivatives through various catalytic systems and reaction manifolds.

Inverse electron-demand Diels-Alder reactions have emerged as particularly effective for cis-decalin synthesis. The ytterbium-catalyzed asymmetric cycloaddition of 2-pyrones with silyl cyclohexadienol ethers provides access to cis-decalin derivatives with excellent enantioselectivity (90-98% ee) [6]. This methodology employs chiral ytterbium complexes with SEGPHOS-type ligands to achieve high levels of stereocontrol, enabling the preparation of complex decalin frameworks bearing multiple contiguous stereocenters.

The reaction mechanism involves coordination of the ytterbium catalyst to the 2-pyrone carbonyl group, activating the electron-deficient diene toward cycloaddition with the electron-rich cyclohexadienol ether. The chiral ligand environment controls the facial selectivity of the cycloaddition, determining the absolute configuration of the resulting decalin system. Post-cycloaddition transformations, including selective reduction and functional group manipulation, provide access to diversely substituted decalin derivatives.

Intramolecular Diels-Alder reactions offer complementary approaches to decalin construction, particularly for the synthesis of complex polycyclic frameworks. These reactions typically proceed with high diastereoselectivity due to conformational constraints imposed by the tethering unit connecting the diene and dienophile components [7]. The stereochemical outcome can be controlled through careful selection of tether length, substitution patterns, and reaction conditions.

A notable example involves the synthesis of trans-decalin intermediates through intermolecular Diels-Alder reactions followed by epimerization processes [7]. This approach utilizes readily available starting materials and provides access to advanced tricyclic intermediates containing multiple contiguous stereocenters with defined relative and absolute stereochemistry.

Aldol-aldol annulation reactions catalyzed by quinidine-derived catalysts provide another powerful approach to decalin construction [8]. These reactions proceed through dynamic kinetic desymmetrization of C2-symmetric substrates, affording highly functionalized decalin derivatives with 94-98% enantioselectivity. The catalyst system employs bis-quinidine alkaloid catalysts that control both the aldol addition steps and the subsequent annulation process.

The mechanism involves initial reversible aldol addition followed by rate-determining intramolecular cyclization. The quinidine catalyst provides multiple points of substrate recognition, including hydrogen bonding interactions with the quinoline methoxy group and steric interactions with the phenanthryl substituent. These interactions combine to achieve high levels of stereocontrol in the formation of highly substituted decalin systems bearing five to six stereocenters.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has become an indispensable tool for decalin synthesis, offering complementary approaches to cycloaddition-based methodologies. The versatility of RCM enables the construction of decalin frameworks from linear precursors, providing strategic advantages in complex synthetic sequences.

The application of RCM to decalin synthesis typically involves the preparation of appropriately substituted diene precursors followed by ruthenium-catalyzed ring closure. Grubbs catalysts, particularly second-generation systems, demonstrate excellent activity and functional group tolerance in these transformations [9]. The reaction conditions are generally mild, proceeding at room temperature or moderate heating under reduced pressure to facilitate ethylene removal.

Tebbe and Petasis reagents play important roles in RCM-based decalin synthesis by providing efficient methods for terminal alkene preparation [10]. These titanium-based methylenation reagents convert carbonyl groups to terminal olefins, which subsequently undergo ring-closing metathesis to form cyclic systems. The combination of methylenation and RCM has proven particularly effective for macrocyclic compound synthesis, including large-ring decalin derivatives.

The stereochemical control in RCM reactions depends on the configuration of the precursor diene and the conformational preferences of the forming ring system. For decalin synthesis, the ring-closing process typically favors the formation of the more stable trans-decalin isomer, although specific substitution patterns can influence the stereochemical outcome. The reaction mechanism involves metathesis catalyst coordination to the terminal alkenes, followed by cycloaddition and ring closure with ethylene elimination.

Recent applications of RCM in natural product synthesis have demonstrated the power of this methodology for complex decalin construction. The synthesis of veratridine ABC-ring system employs RCM as a key step, constructing the tricyclic framework from a suitably substituted precursor [11]. This approach maintains the olefin functionality required for subsequent D-ring formation, demonstrating the strategic value of RCM in complex synthetic sequences.

The development of specialized RCM catalysts has expanded the scope of decalin synthesis. Hoveyda-Grubbs catalysts offer enhanced stability and activity compared to first-generation systems, enabling RCM under more demanding conditions. Molybdenum-based catalysts provide complementary reactivity profiles, particularly for challenging substrates or specialized functional group compatibility requirements.

Enzymatic Biosynthetic Pathways

The biosynthesis of decahydronaphthalene-containing natural products involves sophisticated enzymatic machinery that achieves remarkable levels of stereochemical control and structural complexity. These biosynthetic pathways provide valuable insights into biological strategies for decalin construction and offer potential biocatalytic alternatives to traditional synthetic methods.

Polyketide Synthase/Nonribosomal Peptide Synthetase Hybrid Enzymes

Polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid systems represent highly evolved biosynthetic machinery capable of producing complex decalin-containing natural products. These multimodular enzyme systems integrate polyketide and peptide biosynthetic logic to create structurally diverse secondary metabolites with potent biological activities.

The architecture of PKS-NRPS hybrid systems typically involves modular organization of catalytic domains responsible for substrate selection, chain elongation, and cyclization processes. A representative hybrid system contains ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and acyl carrier protein (ACP) domains from the PKS pathway, integrated with condensation (C), adenylation (A), and thiolation (T) domains from the NRPS pathway [12].

The biosynthesis of chaetoglobosin A exemplifies the complexity of PKS-NRPS hybrid systems [13]. The pathway involves a hybrid enzyme that assembles the polyketide-amino acid backbone, followed by specialized oxidative enzymes that introduce the decalin ring system. The decalin formation occurs through a proposed Diels-Alder cyclization of the polyketide intermediate, catalyzed by accessory enzymes associated with the biosynthetic gene cluster.

The lovastatin biosynthetic pathway provides another well-characterized example of PKS-mediated decalin formation [14]. The LovB enzyme, a highly reducing type I PKS, catalyzes the formation of the decalin core through an proposed endo-Diels-Alder reaction. In vitro studies have demonstrated that LovB produces decalin products with stereochemistry distinct from nonenzymatic cycloaddition reactions, indicating active site control over the cyclization process.

The equisetin biosynthetic pathway involves a PKS-NRPS hybrid system that produces the characteristic decalin-containing tetramic acid structure [15]. The pathway includes the Fsa2 enzyme, which controls the stereochemistry of decalin formation through a proposed Diels-Alder cyclization mechanism. Gene disruption studies have revealed that Fsa2 is essential for the stereoselective formation of the natural product, with knockout strains producing altered stereochemical outcomes.

The modular nature of PKS-NRPS systems enables combinatorial biosynthesis approaches for decalin derivative production. By mixing and matching different modules from various pathways, researchers can potentially generate novel decalin-containing compounds with altered structural features and biological activities. This approach represents a promising avenue for natural product drug discovery and development.

Decalin Synthases and Intramolecular [4+2] Cycloadditions

Specialized enzymes known as decalin synthases or Diels-Alderases catalyze the stereoselective formation of decalin ring systems through intramolecular [4+2] cycloaddition reactions. These enzymes represent a fascinating class of biocatalysts that achieve remarkable stereochemical control in complex cyclization processes.

The FinI enzyme from the fischerin biosynthetic pathway represents a unique example of a cis-decalin forming enzyme [16]. Unlike most characterized decalin synthases that produce trans-decalin products, FinI catalyzes the stereoselective formation of cis-decalin through an intramolecular [4+2] cycloaddition reaction. The enzyme belongs to the putative O-methyltransferase family but has been repurposed for pericyclase activity, demonstrating the evolutionary plasticity of enzyme function.

The structural and mechanistic characterization of FinI has revealed key insights into cis-decalin formation. The enzyme active site provides a constrained environment that pre-organizes the polyketide substrate in a conformation favorable for cis-cyclization. Specific amino acid residues interact with the substrate to stabilize the transition state leading to cis-decalin formation, while disfavoring alternative conformations that would produce trans-decalin products.

The Fsa2 and Phm7 enzymes represent a complementary pair of decalin synthases that produce enantiomeric trans-decalin products [17]. X-ray crystal structures of both enzymes have been determined, revealing similar overall folds but distinct active site architectures that account for their opposing stereochemical preferences. Computational modeling studies have elucidated the molecular basis for stereoselectivity, identifying key protein-substrate interactions that control the cyclization outcome.

The reaction mechanism of these decalin synthases involves substrate binding in a pre-organized conformation that resembles the transition state for [4+2] cycloaddition. The enzymes achieve rate acceleration through a combination of conformational restriction and transition state stabilization. Molecular dynamics simulations have revealed that substrate flexibility differs significantly between the two enzymes, suggesting distinct mechanisms of dynamic control in stereoselective cyclization.

The CghA enzyme from the Sch210972 biosynthetic pathway demonstrates the importance of accessory proteins in controlling decalin formation [18]. Gene disruption studies have shown that CghA is essential for the exclusive formation of endo-cycloadducts, with knockout strains producing mixtures of endo and exo products. This observation strongly supports the involvement of Diels-Alder cyclization in the biosynthetic pathway and highlights the role of protein catalysis in controlling pericyclic reaction outcomes.

The Sol5 enzyme from solanapyrone biosynthesis represents a multifunctional enzyme that catalyzes both [4+2] cycloaddition and oxidation reactions [19]. This enzyme demonstrates the potential for combining multiple chemical transformations in a single active site, enabling complex structural modifications that would be difficult to achieve through conventional synthetic methods.

Recent advances in enzyme engineering have enabled the modification of decalin synthase activity and selectivity. Structure-guided mutagenesis of key active site residues has been used to alter the stereochemical outcome of cyclization reactions, although achieving complete stereochemical reversal remains challenging. These efforts provide valuable insights into the molecular determinants of enzyme selectivity and may enable the development of engineered biocatalysts for synthetic applications.

The discovery and characterization of additional decalin synthases continues to expand our understanding of enzymatic [4+2] cycloaddition reactions. Recent genome mining efforts have identified numerous putative decalin synthase genes in fungal and bacterial genomes, suggesting that this enzyme family is more widespread than previously recognized. The functional characterization of these enzymes will likely reveal additional mechanistic insights and expand the biocatalytic toolbox for decalin synthesis.

Purity

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Water-white liquid

XLogP3

Exact Mass

Boiling Point

179.533333333333 °C

155.5 °C

185-195 °C

Flash Point

129 °F; 54 °C (Closed cup) /Trans-isomer/

136 °F; 58 °C (CLOSED CUP)

57 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.8

Density

0.8965 @ 22 °C

Relative density (water = 1): 0.87-0.90

LogP

Odor

Appearance

Melting Point

-38.7333333333 °C

-43 °C

-40 °C

Storage

UNII

GHS Hazard Statements

H226 (85.13%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (74.72%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H314 (98.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (39.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (85.13%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (14.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (43.49%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (50.19%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (41.64%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

...Several strains of male rats that produce alpha2u-globulin (Fischer-344, Sprague-Dawley, Buffalo, and Norway Brown) demonstrate spontaneous renal cortical hyaline droplets which are exacerbated after exposure to decalin. In all cases, a close correlation exists between hyaline droplet formation observed histologically and alpha 2u-globulin accumulation measured biochemically. In stark contrast, the NCI-Black-Reiter strain, which does not produce measurable quantities of alpha 2u-globulin, neither forms hyaline droplets nor accumulates any filtered protein in its kidney cortex either spontaneously or after exposure to decalin. Also, female rats injected ip with male rat alpha 2u-globulin exhibit increased hyaline droplet formation and alpha 2u-globulin accumulation when treated with decalin. ...

Vapor Pressure

2.3 mm Hg @ 25 °C

Vapor pressure, Pa at 20 °C: 127

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

493-01-6

493-02-7

Associated Chemicals

Trans-Decahydronaphthalene;493-02-7

Wikipedia

Use Classification

Methods of Manufacturing

BY TREATMENT OF NAPHTHALENE IN FUSED STATE (ABOVE 100 °C) WITH HYDROGEN IN PRESENCE OF COPPER OR NICKEL CATALYST.

Decalin is produced by liquid-phase hydrogenation of naphthalene under pressure in the presence of nickel catalysts. The proportion of the two stereoisomers formed depends on the reaction conditions.

General Manufacturing Information

Petrochemical manufacturing

Plastics product manufacturing

Naphthalene, decahydro-: ACTIVE

Naphthalene, decahydro-, cis-: ACTIVE

Naphthalene, decahydro-, trans-: ACTIVE

Storage Conditions

Stability Shelf Life

Dates

2: Fontaneda R, Fañanás FJ, Rodríguez F. Construction of a diverse set of terpenoid decalin subunits from a common enantiomerically pure scaffold obtained by a biomimetic cationic cyclization. Chem Commun (Camb). 2018 Sep 27;54(78):11025-11028. doi: 10.1039/c8cc07281g. PubMed PMID: 30215438.

3: Chouthaiwale PV, Aher RD, Tanaka F. Catalytic Enantioselective Formal (4+2) Cycloaddition by Aldol-Aldol Annulation of Pyruvate Derivatives with Cyclohexane-1,3-Diones to Afford Functionalized Decalins. Angew Chem Int Ed Engl. 2018 Oct 1;57(40):13298-13301. doi: 10.1002/anie.201808219. Epub 2018 Sep 7. PubMed PMID: 30125444.

4: Kato N, Nogawa T, Takita R, Kinugasa K, Kanai M, Uchiyama M, Osada H, Takahashi S. Control of the Stereochemical Course of [4+2] Cycloaddition during trans-Decalin Formation by Fsa2-Family Enzymes. Angew Chem Int Ed Engl. 2018 Jul 26;57(31):9754-9758. doi: 10.1002/anie.201805050. Epub 2018 Jul 4. PubMed PMID: 29972614.

5: Merchant RR, Oberg KM, Lin Y, Novak AJE, Felding J, Baran PS. Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling. J Am Chem Soc. 2018 Jun 20;140(24):7462-7465. doi: 10.1021/jacs.8b04891. Epub 2018 Jun 11. PubMed PMID: 29921130; PubMed Central PMCID: PMC6016063.

6: Bao J, Zhai H, Zhu K, Yu JH, Zhang Y, Wang Y, Jiang CS, Zhang X, Zhang Y, Zhang H. Bioactive Pyridone Alkaloids from a Deep-Sea-Derived Fungus Arthrinium sp. UJNMF0008. Mar Drugs. 2018 May 22;16(5). pii: E174. doi: 10.3390/md16050174. PubMed PMID: 29786655; PubMed Central PMCID: PMC5983305.

7: Muñoz Ramo D, Jenkins SJ. Adsorption of alcohols and hydrocarbons on nonstoichiometric cementite{010} surfaces. Phys Chem Chem Phys. 2018 May 23;20(20):14133-14144. doi: 10.1039/c8cp01028e. PubMed PMID: 29748687.

8: Paz C, Heydenreich M, Schmidt B, Vadra N, Baggio R. Three new dihydro-β-agarofuran sesquiterpenes from the seeds of Maytenus boaria. Acta Crystallogr C Struct Chem. 2018 May 1;74(Pt 5):564-570. doi: 10.1107/S2053229618005429. Epub 2018 Apr 11. PubMed PMID: 29726465.

9: Maiga-Wandiam B, Corbu A, Massiot G, Sautel F, Yu P, Lin BW, Houk KN, Cossy J. Intramolecular Diels-Alder Approaches to the Decalin Core of Verongidolide: The Origin of the exo-Selectivity, a DFT Analysis. J Org Chem. 2018 Jun 1;83(11):5975-5985. doi: 10.1021/acs.joc.8b00566. Epub 2018 May 16. PubMed PMID: 29715016.

10: Bi X, Xu W, Yao Y, Zhou L, Liang G. Total Syntheses of a Family of Cadinane Sesquiterpenes. J Org Chem. 2018 May 18;83(10):5825-5828. doi: 10.1021/acs.joc.8b00505. Epub 2018 May 2. PubMed PMID: 29697972.

11: Zheng Q, Gong Y, Guo Y, Zhao Z, Wu Z, Zhou Z, Chen D, Pan L, Liu W. Structural Insights into a Flavin-Dependent [4 + 2] Cyclase that Catalyzes trans-Decalin Formation in Pyrroindomycin Biosynthesis. Cell Chem Biol. 2018 Jun 21;25(6):718-727.e3. doi: 10.1016/j.chembiol.2018.03.007. Epub 2018 Apr 12. PubMed PMID: 29657086.

12: Carrillo JC, Adenuga MD, Momin F, McKee RH. The sub-chronic toxicity of a naphthenic hydrocarbon solvent in rats. Regul Toxicol Pharmacol. 2018 Jun;95:323-332. doi: 10.1016/j.yrtph.2018.04.002. Epub 2018 Apr 6. PubMed PMID: 29630908.

13: Fagerberg R, Flamm C, Kianian R, Merkle D, Stadler PF. Finding the K best synthesis plans. J Cheminform. 2018 Apr 5;10(1):19. doi: 10.1186/s13321-018-0273-z. PubMed PMID: 29623440; PubMed Central PMCID: PMC5887019.

14: Bartels F, Hong YJ, Ueda D, Weber M, Sato T, Tantillo DJ, Christmann M. Bioinspired synthesis of pentacyclic onocerane triterpenoids. Chem Sci. 2017 Dec 1;8(12):8285-8290. doi: 10.1039/c7sc03903d. Epub 2017 Oct 16. PubMed PMID: 29619174; PubMed Central PMCID: PMC5858022.

15: Wu X, Wang HJ, Huang YS, Li WZ. Intramolecular [2 + 2] Cycloadditions of Alkyl(phenylthio)ketenes: Total Synthesis of (+)-Sphaerodiol. Org Lett. 2018 Apr 6;20(7):1871-1874. doi: 10.1021/acs.orglett.8b00407. Epub 2018 Mar 13. PubMed PMID: 29533070.

16: Dias CM, Valkenier H, Davis AP. Anthracene Bisureas as Powerful and Accessible Anion Carriers. Chemistry. 2018 Apr 20;24(23):6262-6268. doi: 10.1002/chem.201800508. Epub 2018 Apr 6. PubMed PMID: 29493830; PubMed Central PMCID: PMC5947650.

17: Echeverría J, González-Teuber M, Urzúa A. Antifungal activity against Botrytis cinerea of labdane-type diterpenoids isolated from the resinous exudate of Haplopappus velutinus Remy (Asteraceae). Nat Prod Res. 2018 Feb 25:1-5. doi: 10.1080/14786419.2018.1443093. [Epub ahead of print] PubMed PMID: 29480018.

18: Surup F, Pommerehne K, Schroers HJ, Stadler M. Elsinopirins A-D, Decalin Polyketides from the Ascomycete Elsinoё pyri. Biomolecules. 2018 Feb 5;8(1). pii: E8. doi: 10.3390/biom8010008. PubMed PMID: 29401753; PubMed Central PMCID: PMC5871977.

19: Li L, Tang MC, Tang S, Gao S, Soliman S, Hang L, Xu W, Ye T, Watanabe K, Tang Y. Genome Mining and Assembly-Line Biosynthesis of the UCS1025A Pyrrolizidinone Family of Fungal Alkaloids. J Am Chem Soc. 2018 Feb 14;140(6):2067-2071. doi: 10.1021/jacs.8b00056. Epub 2018 Feb 2. PubMed PMID: 29373009; PubMed Central PMCID: PMC5817883.

20: Alder RW, Butts CP, Sessions RB. Perhydrohelicenes and other diamond-lattice based hydrocarbons: the choreography of inversion. Chem Sci. 2017 Sep 1;8(9):6389-6399. doi: 10.1039/c7sc01759f. Epub 2017 Jul 17. PubMed PMID: 29308176; PubMed Central PMCID: PMC5628603.